3-(2-Methoxy-4-methylphenoxy)propanoic acid
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Overview
Description
3-(2-Methoxy-4-methylphenoxy)propanoic acid is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is characterized by the presence of a methoxy group and a methyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-(2-Methoxy-4-methylphenoxy)propanoic acid typically involves the reaction of 2-methoxy-4-methylphenol with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of an esterification reaction, where 2-methoxy-4-methylphenol is reacted with a propanoic acid ester in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(2-Methoxy-4-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Methoxy-4-methylphenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-4-methylphenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenoxy ring can influence its binding affinity and specificity towards certain enzymes or receptors. The propanoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity and efficacy .
Comparison with Similar Compounds
3-(2-Methoxy-4-methylphenoxy)propanoic acid can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)propanoic acid: This compound lacks the methyl group on the phenoxy ring, which can affect its chemical reactivity and biological activity.
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid:
The uniqueness of this compound lies in its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-methoxy-4-methylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-8-3-4-9(10(7-8)14-2)15-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXOMWDJUKJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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